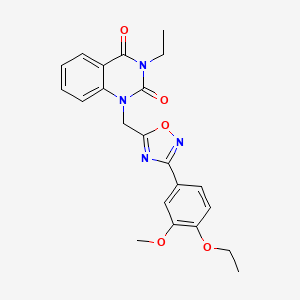

1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione

Description

This compound is a quinazoline-2,4-dione derivative featuring a 3-ethyl substituent at position 3 and a 1,2,4-oxadiazole moiety at position 1. Quinazoline-diones are known for diverse pharmacological applications, including antimicrobial and antitumor activities, often modulated by substituents on the heterocyclic core . The ethoxy and methoxy groups on the phenyl ring may enhance solubility and target binding compared to simpler aryl substituents.

Properties

IUPAC Name |

1-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-ethylquinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O5/c1-4-25-21(27)15-8-6-7-9-16(15)26(22(25)28)13-19-23-20(24-31-19)14-10-11-17(30-5-2)18(12-14)29-3/h6-12H,4-5,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HADCRUXRFABQKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=C(C=C4)OCC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione is a complex organic molecule that has garnered attention for its potential biological activities. Its structure features both an oxadiazole ring and a quinazoline core, which are known for their diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C28H26N4O5 |

| Molecular Weight | 498.5 g/mol |

| IUPAC Name | This compound |

| InChI Key | CWORFADFDJSDFB-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

Molecular Targets:

- Kinases and Proteases: The compound can inhibit the activity of specific enzymes involved in signaling pathways.

Pathways Involved:

- MAPK/ERK Pathway: Interference with this pathway can lead to inhibition of cell proliferation and induction of apoptosis in cancer cells .

Biological Activities

-

Anticancer Activity:

- The compound has shown promising results in inhibiting cancer cell lines such as PC-3 (prostate), HCT-116 (colon), and ACHN (renal) with IC50 values of 0.67 µM, 0.80 µM, and 0.87 µM respectively .

- A study highlighted that derivatives similar to this compound exhibited significant growth inhibition in various cancer cell lines including leukemia and breast cancer .

-

Antimicrobial Activity:

- The oxadiazole group is known for its broad-spectrum antimicrobial properties. Compounds containing this moiety have demonstrated effectiveness against bacteria, fungi, and viruses .

- Specific derivatives have been tested for antibacterial effects against pathogens such as Mycobacterium bovis, showing substantial inhibition rates .

- Anti-inflammatory and Analgesic Effects:

Case Study 1: Anticancer Efficacy

A recent investigation evaluated the anticancer efficacy of several quinazoline derivatives similar to the target compound. The study reported significant cytotoxic effects against multiple cancer cell lines with mechanisms involving apoptosis induction through caspase activation .

Case Study 2: Antimicrobial Properties

A series of 1,3,4-oxadiazole derivatives were synthesized and tested for antimicrobial activity. Among them, certain compounds demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, indicating the potential application of these compounds in developing new antibiotics .

Scientific Research Applications

Overview

1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of an oxadiazole ring and a quinazoline core, which are known for their diverse therapeutic applications.

Anticancer Properties

Research indicates that compounds containing oxadiazole and quinazoline moieties exhibit significant anticancer activity. For instance, studies have shown that derivatives similar to this compound possess cytotoxic effects against various cancer cell lines. One study reported that certain oxadiazole derivatives had IC50 values comparable to standard chemotherapeutics like 5-Fluorouracil and Tamoxifen in MCF-7 breast cancer cells .

Synthetic Routes and Reaction Conditions

The synthesis typically involves multiple steps starting from readily available precursors:

- Formation of Hydrazone : Condensation of 4-ethoxy-3-methoxybenzaldehyde with hydrazine hydrate.

- Cyclization : The hydrazone is cyclized with cyanogen bromide to yield the oxadiazole ring.

- Final Reaction : The oxadiazole derivative reacts with 2-phenylethylamine and isatoic anhydride under reflux conditions to form the quinazoline core.

Industrial Production Methods

Optimizing the synthetic route for industrial production may include:

- High-pressure reactors

- Continuous flow systems

- Advanced purification techniques such as recrystallization and chromatography.

Case Studies

Several studies have explored the biological activity of related compounds:

- Anticancer Studies : Research on similar oxadiazole derivatives has demonstrated their potential against various cancer types.

- Enzyme Interaction Studies : Investigations into enzyme inhibition have revealed insights into how these compounds affect cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Functional Group Analysis

Target Compound: Quinazoline-2,4-dione core with a 1,2,4-oxadiazole-methyl substituent. Analog 1 (): Thieno[2,3-d]pyrimidine-2,4-dione core with dual oxadiazole substituents (1,3,4-oxadiazole and 1,2,4-oxadiazole) . Analog 2 (): Quinoline-2,4-dione core with a 1,2,3-triazole-acetamide substituent .

Key Differences :

- Substituents : The target compound’s 4-ethoxy-3-methoxyphenyl group contrasts with Analog 1’s unsubstituted phenyl and Analog 2’s acetylated triazole. These substituents influence logP values and hydrogen-bonding capacity.

Antimicrobial Activity

Hypothesized SAR :

- Oxadiazole groups enhance antimicrobial potency by promoting membrane interaction.

- Ethoxy/methoxy substituents on the phenyl ring (target compound) may improve penetration compared to unsubstituted analogs.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Oxadiazole Motifs : Critical for antimicrobial activity across analogs, likely due to interactions with bacterial enzymes or membranes .

- Substituent Effects : Polar groups (e.g., ethoxy, methoxy) may balance lipophilicity and solubility, enhancing drug-likeness in the target compound compared to purely aromatic analogs.

- Core Flexibility : Quinazoline-diones offer synthetic versatility for introducing diverse substituents, positioning them as promising scaffolds for further optimization.

Q & A

Q. What statistical methods are recommended for analyzing dose-response relationships in SAR studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to log(inhibitor) vs. response curves (GraphPad Prism) to calculate EC50/IC50 .

- Cluster Analysis : Group analogs by substituent effects (e.g., hierarchical clustering) to identify activity trends .

- Machine Learning : Train Random Forest models on molecular descriptors (e.g., cLogP, polar surface area) to predict activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.